molecular formula C17H14N4OS2 B3004110 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034568-54-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3004110
CAS No.: 2034568-54-0
M. Wt: 354.45
InChI Key: YQHOYRKEBQDMCD-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4OS2 and its molecular weight is 354.45. The purity is usually 95%.
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Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole ring, a thiophene moiety, and a benzo[d]thiazole structure, which are known for their diverse biological properties. The presence of these heterocycles contributes to the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC16H16N4O1S2
Molecular Weight348.45 g/mol
CAS Number2034437-81-3

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing pyrazole and thiophene rings possess significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been previously documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound might also exhibit anti-inflammatory properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy. The most active derivative showed significant activity against Staphylococcus aureus with an MIC of 0.22 μg/mL, indicating strong bactericidal properties .
  • Structure-Activity Relationship (SAR) : Research into thiazole derivatives has revealed that modifications to the amide group significantly impact activity against Plasmodium falciparum, highlighting the importance of structural optimization in drug design .
  • Inhibition of Protein Targets : Compounds similar to this benzo[d]thiazole derivative have been tested for their ability to inhibit specific protein targets such as Pin1, with some exhibiting low micromolar IC50 values .

Potential Applications

Given its diverse biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a candidate for developing new antimicrobial or anticancer therapies.
  • Medicinal Chemistry : Further modifications could enhance its efficacy or reduce toxicity.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-16(17-20-13-4-1-2-5-15(13)24-17)18-10-14(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,14H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOYRKEBQDMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.